3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-6-5(10-7(11)8)3-2-4-9-6;;/h2-4H,1H3,(H2,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCBJGUVZDSDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-34-9 | |
| Record name | 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
The preparation generally follows these stages:
Key Preparation Steps and Conditions
Preparation of Pyridine-2,3-Diamine Intermediates
- Starting from 2-chloro-3-nitropyridine, nucleophilic aromatic substitution (SNAr) with primary amines in environmentally benign solvents such as water-isopropanol (H2O-IPA) at 80 °C is employed to introduce the amino substituent at position 2.
- The nitro group at position 3 is then reduced efficiently using zinc dust and hydrochloric acid in H_2O-IPA at 80 °C, completing in approximately 45 minutes with excellent yields (~90%).
- This tandem S_NAr and reduction sequence avoids the use of costly and toxic palladium or copper catalysts, aligning with green chemistry principles.
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| S_NAr reaction | Primary amine, H_2O-IPA, 80 °C | 2 hours | High | Efficient amination |
| Nitro reduction | Zn dust, HCl, H_2O-IPA, 80 °C | 45 minutes | ~90 | Fast, green reducing system |
Cyclization to Imidazo[4,5-b]pyridine Core
- The pyridine-2,3-diamines undergo heterocyclization with substituted aldehydes under mild conditions (room temperature to 80 °C) in H_2O-IPA solvent.
- Reaction times vary from 10 hours to 2 days depending on aldehyde substituents and reaction conditions.
- This step forms the imidazo[4,5-b]pyridine scaffold via N–C–N bond formation, confirmed by disappearance of NH proton signals in NMR and appearance of characteristic aromatic signals.
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Aldehyde, H_2O-IPA, RT–80 °C | 10 h–48 h | 46–86 | Higher yield with N3-methyl substitution |
Methylation at the 3-Position
- Methylation to form 3-methyl derivatives is typically done either by using methylamine in the initial amination step or via alkylation post-cyclization.
- The N3-methyl substituted products show significantly higher yields (up to 86%) compared to non-methylated analogs (around 46%), indicating methylation favors cyclization efficiency.
Formation of Dihydrochloride Salt
- The free base 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid.
- This salt form enhances the compound’s stability and solubility for further applications.
Alternative Preparation Routes
Cyanopyridine Intermediate Route
- Another reported method involves synthesizing 2,3-diamino-4-cyanopyridine intermediates by reduction of 2-amino-3-nitro-4-cyanopyridine using Pd/C catalyst under hydrogen atmosphere in methanol at 20–60 °C for 2–12 hours with near quantitative yield (99.2%).
- Subsequent condensation with aldehydes under sodium metabisulfite and DMF at 80–180 °C for 6–12 hours yields 3H-imidazo[4,5-b]pyridine-7-cyano compounds with yields of 66.3–81.2%.
- Hydrolysis and amidation steps convert these cyano derivatives into carboxamide analogs, demonstrating versatility in functional group transformations.
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Nitro reduction | Pd/C, H_2, MeOH, 20–60 °C | 2–12 hours | 99.2 | High-yield catalytic reduction |
| Cyclization with aldehyde | Sodium metabisulfite, DMF, 80–180 °C | 6–12 hours | 66.3–81.2 | Thermal cyclization |
| Hydrolysis and amidation | Strong base, acidification, condensation agents | 12–24 hours | 55–85 | Conversion to carboxamide derivatives |
Comparative Analysis of Preparation Methods
| Feature | Tandem S_NAr/Reduction/Heterocyclization (Green Route) | Cyanopyridine Intermediate Route |
|---|---|---|
| Catalysts | None (Zn/HCl reducing system) | Pd/C hydrogenation |
| Solvents | H_2O-IPA (green solvent) | DMF, methanol |
| Reaction Time | 3–4 hours total | Up to 24 hours |
| Yield Range | Up to 90% for intermediates, ~86% for cyclization | 55–99% depending on step |
| Environmental Impact | Low (green solvents, no heavy metals) | Moderate (use of Pd catalyst, DMF) |
| Scalability | High | Moderate |
| Purification | Single chromatographic step after cyclization | Multiple purification steps |
Research Findings and Notes
- The green tandem process using water-isopropanol solvent and zinc/HCl reduction is highlighted for its efficiency, environmental friendliness, and operational simplicity.
- Methylation at the N3 position significantly improves cyclization yields and product stability.
- The cyanopyridine intermediate route offers access to a wider variety of functionalized derivatives but requires more steps and harsher conditions.
- Both methods rely on commercially available reagents and standard laboratory equipment, facilitating reproducibility and scalability.
- The dihydrochloride salt formation is straightforward and enhances the compound’s suitability for pharmaceutical development.
Summary Table: Typical Preparation Conditions for 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine Dihydrochloride
| Step | Conditions/Notes | Yield (%) |
|---|---|---|
| Amination (S_NAr) | Primary amine, H_2O-IPA, 80 °C, 2 h | High (~90) |
| Nitro Reduction | Zn dust, HCl, H_2O-IPA, 80 °C, 45 min | ~90 |
| Cyclization with aldehyde | Aldehyde, H_2O-IPA, RT to 80 °C, 10–48 h | 46–86 (higher with N3-methyl) |
| Methylation (if post-cyclization) | Alkylation reagents, standard conditions | Variable |
| Salt Formation | HCl treatment, standard conditions | Quantitative |
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the pyridine ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
-
Therapeutic Potential:
- Cancer Treatment: The compound has been investigated for its anticancer properties. It acts as an inhibitor of Aurora kinases, which are critical in cell division and proliferation. A study indicated that it inhibited Aurora-A kinase with an IC50 value of approximately 0.34 μM in HCT116 cells, leading to reduced cell proliferation and induced apoptosis.
- Anti-inflammatory Activity: Research has shown that this compound inhibits Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory pathways. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models.
-
Neuropharmacology:
- The compound is being explored as a GABA A receptor positive allosteric modulator, which may influence neurotransmission and offer therapeutic avenues for central nervous system disorders.
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride exhibits diverse biological activities:
- Antimicrobial Properties: It has shown antibacterial activity against pathogens such as Staphylococcus aureus (MIC: 16 μg/mL) and Escherichia coli (MIC: 32 μg/mL).
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Studies
-
Aurora Kinase Inhibition:
- A detailed study demonstrated the efficacy of derivatives of this compound in inhibiting Aurora-A kinase, showcasing its potential role in cancer therapeutics.
-
Anti-inflammatory Mechanism:
- Another investigation focused on the anti-inflammatory properties through IRAK inhibition, revealing significant reductions in inflammatory markers when treated with this compound.
Industrial Applications
The compound is also utilized in the development of agrochemicals and other industrial products due to its chemical stability and reactivity profiles. Its ability to act as a building block for more complex molecules makes it valuable for synthetic chemistry applications.
Mechanism of Action
The mechanism of action of 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, it influences various cellular pathways, including those involved in cancer cell proliferation and immune response modulation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
- Molecular Formula : C₇H₁₀Cl₂N₄
- Molecular Weight : 221.09 g/mol
- CAS Number : 1803606-34-9
- Storage: Not explicitly provided in available data .
Structural Features :
The compound consists of a bicyclic imidazo[4,5-b]pyridine core with a methyl group at the 3-position and an amine at the 2-position. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications. Its synthesis likely follows protocols similar to other imidazo[4,5-b]pyridine derivatives, involving condensation of substituted pyridines with aldehydes or amines .
Structural Analogues
Key structural analogues include:
Diaryl-Substituted 3H-Imidazo[4,5-b]pyridines (e.g., 2,3-diaryl derivatives): Synthesis: Prepared via a one-pot protocol from 2-chloro-3-nitropyridine and substituted anilines, followed by reaction with aromatic aldehydes and sodium dithionite .
{3H-Imidazo[4,5-b]pyridin-2-yl}methanamine Dihydrochloride :
- Structural Variation : Replaces the methyl group with a methanamine moiety.
- Impact : The primary amine may increase hydrogen-bonding capacity, altering pharmacokinetics (e.g., absorption, metabolism) .
Key Research Findings
- Diaryl Analogues : Exhibit potent cytotoxicity (IC₅₀ values in the micromolar range) against cancer cell lines, attributed to kinase inhibition or DNA intercalation .
- Methyl vs. Methanamine : The methyl group in the target compound may reduce metabolic degradation compared to primary amines, enhancing bioavailability .
Biological Activity
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies and research.
- Molecular Formula : C7H10Cl2N4
- Molecular Weight : Approximately 199.09 g/mol
- Structure : The compound features a methyl group at the 3-position of the imidazo ring, which influences its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its effects on various cellular pathways, particularly those involved in cancer and inflammation.
1. Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
The compound demonstrated IC50 values in the micromolar range, indicating its potential as a therapeutic agent against these malignancies .
2. Anti-inflammatory Properties
This compound has been shown to inhibit specific kinases involved in inflammatory pathways:
- Target Kinases : Interleukin-1 Receptor Associated Kinases (IRAKs)
By modulating the activity of these kinases, the compound can influence cellular signaling associated with inflammatory responses .
The precise mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition : Binding to IRAKs leads to altered signaling pathways that regulate inflammation and cell proliferation.
This interaction suggests a dual role for the compound in both cancer therapy and inflammatory disease management.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride, and how can reaction conditions be systematically improved?
Methodology : The compound can be synthesized via nucleophilic substitution using 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine as a precursor. Key parameters include solvent selection (e.g., H₂O/dioxane mixtures), temperature (110°C), and stoichiometric ratios of reagents (e.g., KOH and epoxides). Optimization involves monitoring reaction progress via TLC or HPLC, followed by purification via recrystallization (e.g., EtOH/H₂O). For dihydrochloride salt formation, hydrochloric acid is added under controlled pH conditions .
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software tools are recommended?
Methodology : Single-crystal X-ray diffraction is critical for structural elucidation. Use SHELX programs (SHELXT for space-group determination, SHELXL for refinement) to process diffraction data. Key steps include:
- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.
- Hydrogen atom placement via difference Fourier maps.
- Validation using R-factors and residual electron density analysis.
SHELXL’s robustness in handling small-molecule refinement makes it ideal for resolving positional disorder in heterocyclic systems .
Q. What strategies enhance the solubility and stability of this compound in aqueous formulations for in vitro assays?
Methodology :
Q. What safety protocols are recommended for handling this hygroscopic hydrochloride salt in laboratory settings?
Methodology :
- Use desiccators or nitrogen-filled environments to prevent moisture absorption.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods.
- Spill management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity of this compound?
Methodology :
- Employ Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilic attack sites.
- Compare DFT-predicted spectroscopic data (e.g., NMR, IR) with experimental results to validate tautomeric forms or resonance structures .
Q. What structural modifications of this scaffold improve selectivity as a kinase inhibitor (e.g., Akt or p38 MAPK)?
Methodology :
- SAR Analysis : Introduce substituents at the 3-methyl or pyridine positions to modulate steric and electronic effects. For example:
- Bulky tert-butyl groups enhance Akt inhibition (IC₅₀ < 100 nM).
- Fluorophenyl moieties improve p38 MAPK selectivity by occupying hydrophobic pockets.
- Validate via kinase profiling panels and co-crystallization (e.g., PDB ID for Akt1-inhibitor complexes) .
Q. How does the compound act as an irreversible iNOS inhibitor, and what biochemical assays confirm its mechanism?
Methodology :
- Mechanism : Covalent binding to the iNOS catalytic center via nucleophilic attack by cysteine residues.
- Assays :
Q. How should researchers address contradictions in reported bioactivity data (e.g., iNOS vs. Akt inhibition)?
Methodology :
- Source Verification : Confirm compound purity (≥95% via HPLC) and salt form (dihydrochloride vs. free base).
- Assay Conditions : Standardize cell lines (e.g., HEK293 for Akt, RAW 264.7 for iNOS) and control for off-target effects using siRNA knockdown.
- Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify context-dependent activity .
Q. What analytical techniques are most effective for detecting purity discrepancies in commercial or synthesized batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
